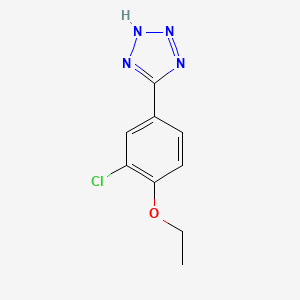![molecular formula C15H23NO3 B7637520 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid, also known as TBPB, is a chemical compound that has been studied for its potential applications in scientific research. TBPB belongs to a class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain and other tissues.
作用機序
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid acts as a positive allosteric modulator of certain receptors, meaning that it can enhance the activity of these receptors without directly binding to them. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other processes. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has also been shown to enhance the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In particular, 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has also been shown to enhance the activity of the TRPA1 ion channel, leading to increased sensitivity to pain and inflammation.
実験室実験の利点と制限
One advantage of using 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid in laboratory experiments is its ability to enhance the activity of certain receptors without directly binding to them. This can allow researchers to study the effects of receptor activity in a more controlled manner. However, one limitation of using 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid is that it may not accurately reflect the effects of endogenous ligands or other compounds that directly bind to receptors.
将来の方向性
There are many potential future directions for research on 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid and other positive allosteric modulators. One area of interest is the development of more selective modulators that can target specific receptors or ion channels. Another area of interest is the development of modulators that can enhance the activity of receptors or ion channels in specific brain regions or tissues. Additionally, researchers may investigate the potential therapeutic applications of 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid and other modulators in the treatment of neurological and psychiatric disorders.
合成法
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenyl)-2-hydroxyethyl ether, which is then reacted with chloroacetic acid to form 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid.
科学的研究の応用
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and physiology. In particular, 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of certain receptors in the brain, including the GABA-A receptor and the TRPA1 ion channel.
特性
IUPAC Name |
3-[[2-(4-tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)12-6-4-11(5-7-12)13(17)10-16-9-8-14(18)19/h4-7,13,16-17H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDWOPGCUVWTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)
![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)


![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)